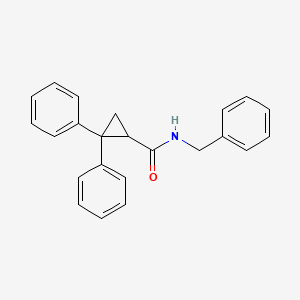![molecular formula C20H15BrN2O5 B5196735 (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5196735.png)
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a pyrimidine trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. The initial step often includes the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6th position. This is followed by a condensation reaction with an appropriate aldehyde to form the benzodioxole moiety. The final step involves the cyclization of the intermediate with a pyrimidine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often used in organic synthesis.
Uniqueness
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features, such as the brominated benzodioxole and pyrimidine trione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5/c1-2-11-3-5-13(6-4-11)23-19(25)14(18(24)22-20(23)26)7-12-8-16-17(9-15(12)21)28-10-27-16/h3-9H,2,10H2,1H3,(H,22,24,26)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMWGUWMALKDAZ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid](/img/structure/B5196655.png)
![4-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5196658.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5196687.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene](/img/structure/B5196698.png)
![4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B5196700.png)
![6-(4-cyclopentyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5196705.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5196708.png)



